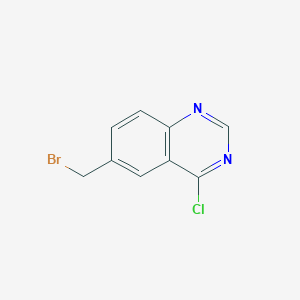

6-(Bromomethyl)-4-chloroquinazoline

Overview

Description

6-(Bromomethyl)-4-chloroquinazoline is a halogenated quinazoline derivative characterized by a bromomethyl (-CH₂Br) substituent at the 6-position and a chlorine atom at the 4-position of the quinazoline heterocycle. Quinazolines are nitrogen-containing bicyclic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. The bromomethyl group at position 6 enhances its utility as an alkylating agent or intermediate in cross-coupling reactions, while the 4-chloro substituent activates the ring for nucleophilic aromatic substitution (SNAr) reactions . Its synthesis often involves bromination strategies, such as using dibromoisocyanuric acid to introduce bromine at the 6-position . Safety data indicate it requires careful handling due to hazards associated with inhalation, skin contact, and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-chloroquinazoline typically involves the bromomethylation of 4-chloroquinazoline. One common method includes the reaction of 4-chloroquinazoline with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-chloroquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Medicinal Chemistry

6-(Bromomethyl)-4-chloroquinazoline serves as a crucial scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for their potential as:

- Kinase Inhibitors : Targeting receptor tyrosine kinases involved in cancer progression.

- Antimicrobial Agents : Exhibiting activity against various bacterial strains, including multidrug-resistant bacteria.

- Antiviral Compounds : Preliminary studies suggest it may have anti-HIV activity.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, allowing for the production of complex molecules with tailored biological activities. Its ability to undergo selective substitution and coupling reactions makes it valuable in synthesizing derivatives with enhanced properties.

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against:

- Gram-positive and Gram-negative Bacteria : Inhibiting growth effectively across various strains.

Anticancer Properties

The compound's ability to inhibit specific kinase enzymes suggests potential applications in cancer therapy. Research indicates that derivatives can induce apoptosis in cancer cells and reduce proliferation rates.

Case Studies

-

Antimicrobial Study :

- Objective : Evaluate the effectiveness against bacterial strains.

- Findings : Demonstrated significant inhibition of growth in multidrug-resistant bacteria.

-

Antiviral Activity :

- Objective : Investigate potential anti-HIV effects.

- Findings : Preliminary results indicate promising activity, warranting further investigation.

-

Cancer Cell Line Studies :

- Objective : Assess cytotoxic effects on tumor cells.

- Findings : Induction of apoptosis was observed in various cancer cell lines, highlighting its therapeutic potential.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-chloroquinazoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with target proteins, leading to the inhibition of their activity. Additionally, the chloro group can enhance the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Comparison

The reactivity and applications of quinazolines depend on the type and position of substituents. Below is a structural comparison of 6-(Bromomethyl)-4-chloroquinazoline with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| This compound | 141848-62-6 | C₁₀H₇BrClN₂ | 274.53 g/mol | 6-Bromomethyl, 4-Chloro |

| 6-Bromo-2,4-dichloroquinazoline | N/A | C₈H₃BrCl₂N₂ | 277.93 g/mol | 6-Bromo, 2-Chloro, 4-Chloro |

| 6-Bromo-2-chloroquinazolin-4-amine | 111218-89-4 | C₈H₅BrClN₃ | 258.51 g/mol | 6-Bromo, 2-Chloro, 4-Amino |

| 6,7-Dichloroquinazolin-4(3H)-one | 53449-14-2 | C₈H₄Cl₂N₂O | 231.04 g/mol | 6-Chloro, 7-Chloro, 4-Oxo |

| 6-Bromoquinazoline | 89892-21-7 | C₈H₅BrN₂ | 211.04 g/mol | 6-Bromo |

Key Observations :

- Halogen Diversity : The bromomethyl group in this compound provides unique reactivity for alkylation, unlike bromo or chloro substituents in other analogs.

- Electron-Withdrawing Effects: Chlorine at position 4 enhances SNAr reactivity, while amino or oxo groups (e.g., in 6-Bromo-2-chloroquinazolin-4-amine or 6,7-dichloroquinazolin-4(3H)-one) reduce electrophilicity .

Reactivity and Kinetic Data

The 4-chloro substituent in this compound facilitates SNAr reactions, as demonstrated by kinetic studies on similar compounds:

| Compound | Reaction Conditions | kN (s⁻¹M⁻¹) | Key Findings |

|---|---|---|---|

| 4-Chloroquinazoline | Hydrazine in ethanol, pH = pKa | 0.071 ± 0.001 | Protic solvents (ethanol) enhance kN vs. water |

| 4-Chloroquinazoline | Hydrazine in acetonitrile | 0.012 ± 0.002 | Aprotic solvents yield lower kN |

| 6-Bromo-2,4-dichloroquinazoline | SNAr with amines | N/A | Increased electrophilicity due to dual Cl/Br |

Insights :

- The bromomethyl group in this compound may divert reactivity toward alkylation rather than SNAr, unlike analogs with only halogen substituents .

- Ethanol’s hydrogen-bonding capability accelerates SNAr in 4-chloroquinazoline, suggesting solvent optimization is critical for derivatives like 6-Bromo-2,4-dichloroquinazoline .

Biological Activity

6-(Bromomethyl)-4-chloroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its potential as a lead compound for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group and a chloro substituent on the quinazoline ring. This unique structure is believed to contribute to its biological activity, particularly its interaction with receptor tyrosine kinases (RTKs), which are critical in cancer progression.

The primary mechanism through which this compound exerts its biological effects is by inhibiting receptor tyrosine kinases (RTKs). RTKs play a pivotal role in cell signaling pathways that regulate cell proliferation and survival. By blocking these pathways, quinazoline derivatives can induce apoptosis in cancer cells.

Key Mechanistic Insights:

- Inhibition of Tyrosine Kinase Activity : Quinazoline derivatives have been shown to inhibit the activity of various RTKs, including the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers .

- Induction of Apoptosis : Studies indicate that compounds like this compound can trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. Below is a summary of relevant findings:

Table 1: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MGC-803 | 10 | Apoptosis induction | |

| Bcap-37 | 12 | Apoptosis induction | |

| PC3 | 15 | Tyrosine kinase inhibition |

Case Studies

Several studies have investigated the efficacy of quinazoline derivatives, including this compound:

- Study on MGC-803 and Bcap-37 Cells : A study reported that treatment with this compound led to significant apoptosis in MGC-803 cells, with an apoptosis ratio of 31.7% at a concentration of 10 µM after 24 hours. Similar effects were observed in Bcap-37 cells .

- In Vivo Studies : In animal models, quinazoline derivatives have shown promise as effective agents against tumors. For instance, compounds similar to this compound demonstrated reduced tumor growth rates when administered to mice bearing human cancer xenografts .

Broader Implications

The biological activity of this compound extends beyond anticancer effects. Quinazolines are also being explored for their antibacterial properties and potential applications in other diseases characterized by excessive cellular proliferation, such as psoriasis and benign prostatic hyperplasia .

Q & A

Q. What are the common synthetic routes for preparing 6-(Bromomethyl)-4-chloroquinazoline, and which characterization techniques are essential for confirming its structure?

Basic

Synthesis typically involves bromomethylation of 4-chloroquinazoline derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or via Friedel-Crafts alkylation. Key steps include controlling reaction temperature (0–25°C) and inert atmospheres to prevent side reactions . Post-synthesis, structural confirmation requires 1H/13C NMR to verify bromomethyl integration (δ ~4.5–5.0 ppm for -CH2Br) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ = 260.96 g/mol). Purity is validated via HPLC (>95% by area) and melting point analysis .

Q. How can researchers address challenges in achieving regioselectivity during the bromomethylation of 4-chloroquinazoline derivatives?

Advanced

Regioselectivity challenges arise due to competing substitution at quinazoline’s N1, C2, or C7 positions. Strategies include:

- Steric directing groups : Introducing bulky substituents at non-target positions to block alternative sites.

- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the electron-deficient C6 position.

- Catalytic systems : Transition-metal catalysts (e.g., Pd) can direct bromomethylation via coordination to the quinazoline ring .

Validation involves X-ray crystallography or 2D NMR (e.g., NOESY) to confirm substitution patterns .

Q. What are the critical parameters to consider when optimizing the purification of this compound using recrystallization or column chromatography?

Basic

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) must balance solubility (high at high temps, low at low temps). Impurity removal is monitored via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3).

- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane to EtOAc). Monitor fractions by UV absorption (λmax ~270 nm) .

- Key parameters : Purity thresholds (>95%), residual solvent removal (rotary evaporation under reduced pressure), and light-sensitive storage (-20°C in amber vials) .

Q. What computational chemistry approaches are employed to predict the reactivity and stability of this compound in different solvent environments?

Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO vs. THF) to assess stability and degradation pathways.

- Solvent parameter modeling : Hansen solubility parameters predict solubility and aggregation tendencies .

Experimental validation includes UV-Vis stability assays under varying pH and solvent conditions .

Q. How should researchers handle and store this compound to prevent degradation, given its sensitivity to moisture and light?

Basic

- Storage : In airtight containers under argon at -20°C, shielded from light. Desiccants (e.g., silica gel) prevent hydrolysis of the bromomethyl group.

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. PPE includes nitrile gloves and goggles to avoid skin/eye contact .

Q. What strategies can mitigate conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) when confirming the structure of this compound?

Advanced

- Cross-validation : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous NMR signals.

- Isotopic labeling : Introduce deuterated analogs to distinguish overlapping peaks.

- Tandem MS/MS : Fragment ions (e.g., [M-Br]+) confirm substituent positions.

- Alternative techniques : X-ray crystallography provides unambiguous structural data .

Q. What analytical methods are most effective in assessing the purity of this compound, and what thresholds are considered acceptable?

Basic

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient; >95% purity by peak area.

- Elemental analysis : C, H, N content within ±0.4% of theoretical values.

- GC-MS : Detects volatile impurities (e.g., residual solvents) below 0.1% .

Q. How does the bromomethyl group in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions compared to other halogenated quinazoline derivatives?

Advanced

The bromomethyl group enables alkylation or Suzuki-Miyaura coupling with boronic acids, unlike chloro or fluoro substituents. However, its steric bulk may reduce catalytic efficiency. Kinetic studies (e.g., monitoring reaction rates via LC-MS) show faster coupling with arylboronic acids compared to alkyl analogs. DFT calculations reveal lower activation barriers for oxidative addition at Pd(0) centers .

Properties

IUPAC Name |

6-(bromomethyl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWFVMHHNPEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620486 | |

| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-68-1 | |

| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.